N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C30H23N3O2S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact with enzymes like acetylcholinesterase .
Mode of Action
Related compounds have shown potential for selective inhibition of acetylcholinesterase, suggesting a possible neuroprotective role .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways and the cholinergic nervous system .
Result of Action
Related compounds have been associated with neuroprotective effects and modulation of oxidative stress .
生物活性
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C30H23N3O2S
- Molecular Weight : 489.59 g/mol
- CAS Number : 396722-62-6
The structure incorporates a thieno[3,4-c]pyrazole core linked to a phenoxyphenyl moiety and a carboxamide group. This unique arrangement is believed to contribute to its biological activity.
Preliminary studies suggest that this compound may act as an inhibitor of specific ion channels, particularly the hERG channel, which is crucial for cardiac action potentials. The inhibition of hERG channels can lead to significant pharmacological implications, particularly in the context of cardiac safety profiles for drug candidates.
Pharmacological Effects
-
Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit anticancer properties. The thieno[3,4-c]pyrazole scaffold has been associated with various anticancer activities due to its ability to interfere with cell signaling pathways involved in tumor growth and proliferation.
-
Cytotoxicity :
- Studies have shown that certain derivatives of thieno[3,4-c]pyrazole exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often evaluated through assays such as MTT or XTT, which measure cell viability post-treatment.
- Selectivity and Metabolic Stability :
1. In Vitro Studies
In vitro studies using human cardiac myocytes have demonstrated that this compound can inhibit hERG channel currents at micromolar concentrations. The IC50 values obtained from these studies provide insights into the potency of the compound as a potential therapeutic agent.
2. Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to identify structural features that enhance biological activity while reducing toxicity. Modifications such as varying substituents on the pyrazole ring have shown promising results in improving both selectivity and efficacy against cancer cell lines.
Comparative Analysis
Property | This compound | Related Compounds |
---|---|---|
Molecular Weight | 489.59 g/mol | Varies (typically lower) |
hERG Channel Inhibition | Yes (micromolar range) | Varies |
Anticancer Activity | Positive (in vitro studies) | Positive in several derivatives |
Metabolic Stability | Moderate; improvements noted with structural modifications | Varies widely |
特性
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2S/c34-30(23-13-11-22(12-14-23)21-7-3-1-4-8-21)31-29-27-19-36-20-28(27)32-33(29)24-15-17-26(18-16-24)35-25-9-5-2-6-10-25/h1-18H,19-20H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYWBGICOYIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。